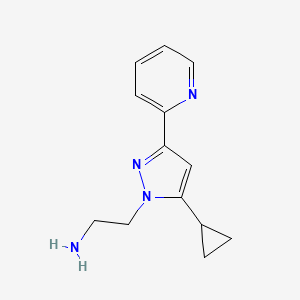

2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine

CAS No.: 2098035-97-1

Cat. No.: VC3100909

Molecular Formula: C13H16N4

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098035-97-1 |

|---|---|

| Molecular Formula | C13H16N4 |

| Molecular Weight | 228.29 g/mol |

| IUPAC Name | 2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethanamine |

| Standard InChI | InChI=1S/C13H16N4/c14-6-8-17-13(10-4-5-10)9-12(16-17)11-3-1-2-7-15-11/h1-3,7,9-10H,4-6,8,14H2 |

| Standard InChI Key | IUEQSPIRKHGTOF-UHFFFAOYSA-N |

| SMILES | C1CC1C2=CC(=NN2CCN)C3=CC=CC=N3 |

| Canonical SMILES | C1CC1C2=CC(=NN2CCN)C3=CC=CC=N3 |

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

2-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine features a central pyrazole ring with a cyclopropyl substituent at position 5, a pyridin-2-yl group at position 3, and an ethylamine chain attached to the N1 position. The compound contains both hydrophobic regions (cyclopropyl and pyridine) and a hydrophilic amine terminus that can participate in hydrogen bonding interactions.

Based on structural analysis, the following properties can be determined:

Physical and Chemical Properties

While specific experimental data for this exact compound is limited, its properties can be extrapolated from related pyrazole derivatives:

Structural Comparison with Related Compounds

The compound shares structural features with several other documented compounds, allowing for comparative analysis:

Synthesis Methodologies

Retrosynthetic Analysis

Based on documented synthetic approaches for similar compounds, the following retrosynthetic pathways can be proposed:

-

Disconnection at the N1-ethylamine bond, suggesting an N-alkylation of the pyrazole core

-

Disconnection at the C3-pyridine bond, suggesting late-stage introduction of the pyridine via cross-coupling

-

Disconnection of the pyrazole ring, suggesting ring formation as an early synthetic step

Detailed Synthesis Protocol

A potential synthetic procedure based on research findings would include:

-

Formation of 5-cyclopropyl-1H-pyrazole core structure using cyclopropyl ketone and appropriate hydrazine derivative

-

Protection of the pyrazole NH if necessary

-

C-C coupling to introduce the pyridin-2-yl moiety at position 3 using palladium-catalyzed cross-coupling reactions similar to those employed for related compounds

-

N-alkylation at position 1 with an appropriate haloethylamine derivative (possibly protected)

-

Deprotection if necessary to yield the final compound

Pharmacological Properties and Applications

Structure-Activity Relationships

Critical structural features that may influence the biological activity include:

-

The cyclopropyl group at position 5 enhances selectivity and pharmacokinetic properties, as evidenced by studies on related compounds

-

The pyridin-2-yl substituent likely forms key hydrogen bonding interactions with target proteins

-

The ethylamine chain provides additional binding interactions and may influence solubility and bioavailability

Systematic modifications suggest that:

Analytical Characterization Methods

Spectroscopic Analysis

Standard analytical methods for complete characterization would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for:

-

Cyclopropyl protons (0.7-1.0 ppm, complex multiplet)

-

Pyrazole C4 proton (single signal around 6.2-6.5 ppm)

-

Pyridine protons (multiple signals in aromatic region, 7.0-8.7 ppm)

-

Ethylamine chain (-CH₂-CH₂- signals around 2.8-3.8 ppm)

-

NH₂ protons (broad signal, 1.5-2.0 ppm)

-

-

¹³C NMR would display signals for all carbon atoms, including characteristic shifts for pyrazole carbons (140-150 ppm) and cyclopropyl carbons (6-10 ppm)

-

-

Mass Spectrometry:

-

Expected molecular ion peak at m/z 228.3 [M+H]⁺

-

Characteristic fragmentation pattern likely including loss of the ethylamine chain and cleavage at the pyrazole-pyridine bond

-

-

Infrared Spectroscopy:

-

N-H stretching vibrations for primary amine (3300-3500 cm⁻¹)

-

C=N stretching vibrations for pyrazole and pyridine (1600-1650 cm⁻¹)

-

Characteristic cyclopropyl band around 3050 cm⁻¹

-

Chromatographic Methods

For purity assessment and identification:

-

High-Performance Liquid Chromatography (HPLC):

-

Reverse-phase conditions using C18 column

-

Mobile phase consisting of acetonitrile/water gradient with buffer

-

Detection via UV absorption around 254 nm

-

-

Thin-Layer Chromatography (TLC):

-

Silica gel plates

-

Solvent systems such as dichloromethane/methanol mixtures

-

Visualization with UV and ninhydrin staining for amine group

-

Research Applications and Future Directions

Current Research Applications

The compound and its structural analogs have potential applications in several areas:

-

Medicinal Chemistry:

-

Chemical Biology:

-

Probes for studying protein-ligand interactions

-

Tools for investigating signal transduction pathways

-

Future Research Directions

Promising future directions for research involving this compound include:

-

Optimization of structure for specific biological targets through systematic modifications of:

-

Cyclopropyl group size and orientation

-

Pyridine position and substitution

-

Ethylamine chain length and substitution pattern

-

-

Investigation of dual-targeting capabilities by combining with other pharmacophores

-

Development of labeled derivatives for imaging applications and mechanistic studies

-

Exploration of novel synthetic routes to improve yield, purity, and scalability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume